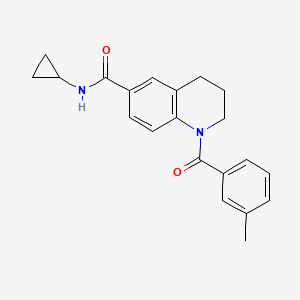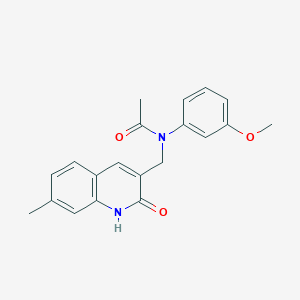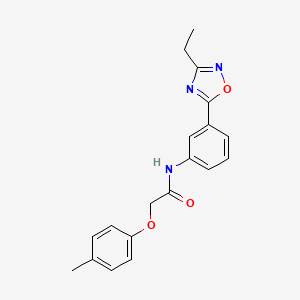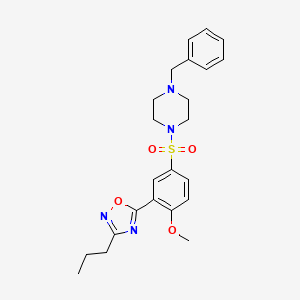
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide, also known as HM-3, is a novel compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown promising results in various biological studies.
Mechanism of Action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide can alter the expression of various genes and proteins, leading to changes in cellular processes.
Biochemical and physiological effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and protect against neurodegeneration. It has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it an ideal tool for studying various cellular processes. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide is its toxicity. It has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on specific genes and proteins. Additionally, the development of new analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide could lead to the discovery of even more potent inhibitors with fewer toxic effects.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide involves a series of steps that include the reaction of 2-hydroxy-8-methylquinoline with p-tolualdehyde, followed by the reaction of the resulting product with 3-chloro-N-methylbenzamide. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-(p-tolyl)benzamide has been extensively studied for its potential use in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used in the development of new drugs and therapies.
properties
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-10-12-23(13-11-17)28(26(30)21-9-4-6-18(2)14-21)16-22-15-20-8-5-7-19(3)24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWFWTXIODUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)
![N-[1-(4-Еthoxyphenyl)ethylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7705251.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide](/img/structure/B7705288.png)

![N'-[(Z)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7705297.png)


![4-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705320.png)

